Garjasmin

Vue d'ensemble

Description

Garjasmin is a naturally occurring iridoid compound, primarily isolated from the flowers of Gardenia jasminoides Ellis . It is known for its unique chemical structure and potential biological activities. The compound has garnered interest due to its weak cytotoxic activity against certain cancer cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Garjasmin can be synthesized through various chemical reactions involving the precursor compounds found in the bark and fruit of Rothmannia wittii. The isolation and identification of this compound involve several steps, including extraction, purification, and structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes to obtain high-purity this compound. The compound is typically stored in a desiccated state at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Garjasmin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid compounds .

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that Garjasmin possesses significant antioxidant properties. A study demonstrated that extracts from Gardenia jasminoides show increased antioxidant activity correlated with higher concentrations of phenolic compounds . This suggests that this compound could be utilized in formulations aimed at combating oxidative stress-related diseases.

Anti-Inflammatory Effects

This compound has been reported to exhibit anti-inflammatory effects through various mechanisms. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound has been observed to enhance neurotrophic signals and protect against neuronal damage induced by toxins . This positions this compound as a promising agent for further research in neuroprotection.

Clinical Trials on Anti-Diabetic Effects

A clinical trial investigated the hypoglycemic effects of Gardenia jasminoides extracts containing this compound. The results indicated a significant reduction in blood glucose levels among participants with type 2 diabetes, suggesting that this compound may improve insulin sensitivity .

Cancer Research

This compound's anti-cancer properties have been explored in various studies. One study demonstrated that this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . These findings support its potential use in cancer therapies.

Data Tables

The following table summarizes key pharmacological activities associated with this compound:

Mécanisme D'action

The mechanism of action of Garjasmin involves its interaction with specific molecular targets and pathways. It exhibits weak cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved in its action are still under investigation.

Comparaison Avec Des Composés Similaires

Garjasmin is unique among iridoid compounds due to its specific chemical structure and biological activities. Similar compounds include:

- 6beta-hydroxy-10-O-acetylgenipin

- 10-O-acetylmacrophyllide

- 6beta-hydroxygenipin

- Genipin

- Cerbinal

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Activité Biologique

Garjasmin, an iridoid compound isolated from the Rubiaceae family, particularly from species like Canthium multiflorum, has garnered attention for its diverse biological activities. This article synthesizes research findings on its pharmacological properties, highlighting its potential therapeutic applications and mechanisms of action.

Overview of Iridoids

Iridoids are a class of monoterpenes that have been extensively studied for their pharmacological effects. They are characterized by a cyclopentane ring and are known to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects . this compound, specifically, has been noted for its role in antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

Antiplasmodial Activity

This compound has demonstrated significant antiplasmodial activity. In a study evaluating its efficacy against different strains of P. falciparum, this compound exhibited an IC50 value of 21.13 µM against the 3D7 strain at 24 hours . This finding underscores its potential as a lead compound for developing new antimalarial drugs.

| Compound | Strain | IC50 (µM) at 24h | IC50 (µM) at 72h |

|---|---|---|---|

| This compound | 3D7 | 21.13 | Not reported |

| Compound 47 | Dd2 | 22.59 | 8.61 |

| Compound 48 | W2mef | 1.83 | 2.18 |

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been shown to modulate neurotrophic signals and inhibit apoptosis in neuronal cultures exposed to neurotoxic agents . Specifically, studies highlight its ability to enhance the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor), which is crucial for neuronal survival and differentiation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : this compound reduces oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

- Modulation of Signaling Pathways : It activates key signaling pathways involved in neuronal health, including the IGF-1R and GLP-1R pathways, which play roles in cell survival and metabolic regulation .

- Inhibition of Tau Hyperphosphorylation : In models of Alzheimer's disease, this compound has been shown to inhibit tau protein hyperphosphorylation, a hallmark of neurodegeneration .

Case Study: Antimalarial Efficacy

A case study focusing on the antimalarial properties of this compound involved in vitro assays demonstrating its efficacy against multiple strains of P. falciparum. The results indicated that this compound's activity was dose-dependent and varied across strains, suggesting a need for further investigation into its mechanism and potential resistance patterns .

Case Study: Neuroprotection in Cell Cultures

Another case study explored the neuroprotective effects of this compound in neuronal cell cultures subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and increased the expression of protective proteins, thereby supporting its potential use in treating neurodegenerative disorders .

Propriétés

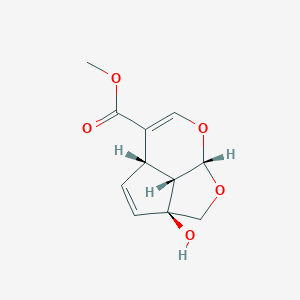

IUPAC Name |

methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMOWDBOPKFBI-SSQAQTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2C3C1C=CC3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.